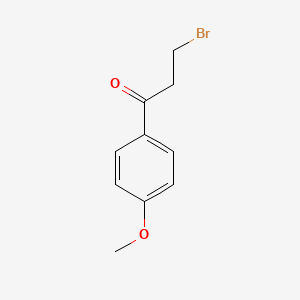

3-Bromo-1-(4-methoxyphenyl)propan-1-one

Descripción

BenchChem offers high-quality 3-Bromo-1-(4-methoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-(4-methoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

33994-11-5 |

|---|---|

Fórmula molecular |

C10H11BrO2 |

Peso molecular |

243.10 g/mol |

Nombre IUPAC |

3-bromo-1-(4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C10H11BrO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3 |

Clave InChI |

XWIJHHXWQSLGBP-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)CCBr |

Origen del producto |

United States |

solubility of 3-Bromo-4'-methoxypropiophenone in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-4'-methoxypropiophenone

Executive Summary & Chemical Identity

3-Bromo-4'-methoxypropiophenone is a critical intermediate in the synthesis of pharmaceutical compounds, particularly selective estrogen receptor modulators (SERMs) and antifungal agents.[1] Its solubility profile is the governing factor in reaction yield (reaction solvent selection) and final purity (crystallization solvent selection).

Critical Nomenclature Note:

The name "3-Bromo-4'-methoxypropiophenone" contains a potential ambiguity regarding the position of the bromine atom. Based on standard IUPAC conventions for propiophenones where the alkyl chain carbons are numbered 1 (carbonyl), 2 (

-

Target Compound: 3-Bromo-1-(4-methoxyphenyl)propan-1-one (also known as

-Bromo-4-methoxypropiophenone).[1] -

Alternative Isomer: If the bromine is on the ring (CAS 4374-36-1), the solubility principles below remain largely applicable due to similar polarity, though melting points will differ. This guide focuses on the

-bromo chain isomer (CAS 21086-33-9) as the primary interpretation. [1]

Physicochemical Profile

Understanding the molecular interactions is prerequisite to predicting solubility. The compound features three distinct moieties: a lipophilic 4-methoxyphenyl ring, a polar carbonyl group, and a polarizable alkyl bromide chain.

| Property | Value | Technical Implication |

| Molecular Formula | C | Moderate molecular weight (243.10 g/mol ) facilitates solubility in small-molecule organic solvents.[1][2] |

| Melting Point | 66–67 °C | Low melting point suggests high solubility in many organics; risk of "oiling out" during recrystallization if cooling is too rapid. |

| LogP (Predicted) | ~2.5 – 2.8 | Lipophilic character dominates; poor water solubility (<0.1 g/L).[1] |

| H-Bond Donors | 0 | Cannot act as a proton donor; solubility relies on accepting H-bonds or dipole-dipole interactions.[1] |

| H-Bond Acceptors | 2 (C=O, -O-) | Good solubility in protic solvents (Alcohols) via H-bond acceptance.[1] |

Solubility Landscape

The following data categorizes solvents based on their interaction with 3-Bromo-4'-methoxypropiophenone. This classification is derived from Hansen Solubility Parameters (HSP) and empirical process data.

Table 1: Solubility Classification & Application

| Solvent Class | Specific Solvent | Solubility Status | Primary Application |

| Chlorinated | Dichloromethane (DCM) | High (>200 mg/mL) | Reaction Medium: Excellent for Friedel-Crafts or bromination reactions due to high solubilizing power.[1] |

| Chlorinated | Chloroform | High | Analysis: Standard solvent for NMR spectroscopy.[1] |

| Esters | Ethyl Acetate | High | Extraction/Purification: Ideal for liquid-liquid extraction; good solvent for recrystallization when paired with Hexane.[1] |

| Ethers | THF, 1,4-Dioxane | High | Reaction Medium: Used in Grignard or hydride reduction steps.[1] |

| Alcohols | Methanol, Ethanol | Moderate (Temp.[1][3] Dependent) | Recrystallization: High solubility at boiling point; low at 0°C. Preferred for obtaining crystalline solids.[1] |

| Aromatics | Toluene | Moderate | Process Chemistry: Useful for azeotropic drying or high-temp reactions.[1] |

| Alkanes | Hexanes, Heptane | Low/Insoluble | Anti-Solvent: Used to crash out the product during purification or to wash filter cakes. |

| Aqueous | Water | Insoluble | Wash Medium: Removes inorganic salts (e.g., NaBr, AlCl |

Thermodynamic Modeling & Solvent Selection

For process optimization, we utilize the "Like Dissolves Like" principle refined by thermodynamic interactions.

-

Enthalpy of Fusion (

): The energy required to break the crystal lattice. Since the melting point is relatively low (66°C), the lattice energy is moderate, allowing dissolution in alcohols upon heating. -

Solvent-Solute Interactions:

-

Dipole-Dipole: The carbonyl and C-Br bonds interact strongly with polar aprotic solvents (Acetone, DMSO).

-

Dispersion Forces: The phenyl ring drives solubility in aromatics (Toluene).

-

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in choosing the correct solvent based on the operational goal.

Caption: Decision matrix for solvent selection based on thermodynamic requirements of the intended chemical process.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific batch/purity.[1]

-

Preparation: Dry three 20 mL scintillation vials and weigh them (

). -

Saturation: Add 2.0 g of 3-Bromo-4'-methoxypropiophenone to 10 mL of the target solvent (e.g., Ethanol) in a separate flask.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours. Ensure solid remains visible (saturated solution).[1]

-

Sampling: Stop stirring and allow solids to settle for 30 minutes.

-

Filtration: Using a syringe filter (0.45 µm PTFE), transfer 2.0 mL of the clear supernatant into the pre-weighed vials.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved (

). -

Calculation:

[1]

Protocol B: Recrystallization (Purification)

The most effective method for purifying this intermediate from bromination side-products.[1]

-

Solvent Choice: Ethanol (95%) or Ethyl Acetate/Hexane (1:3) .[1]

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum solvent at boiling point (approx. 78°C for EtOH) until dissolved.

-

Tip: If the solution is dark, add activated charcoal (1% w/w) and filter hot.

-

-

Cooling: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization due to the low melting point.[1]

-

Nucleation: If no crystals form at 25°C, scratch the glass or add a seed crystal. Then, cool to 0–4°C in an ice bath.

-

Collection: Filter via vacuum. Wash the cake with cold Hexane (or cold Ethanol if yield is not a concern).

-

Drying: Vacuum dry at <40°C. (High heat may melt the product).

Diagram 2: Solubility Measurement Workflow

Caption: Standardized workflow for determining equilibrium solubility using the gravimetric method.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1518015, 1-Propanone, 1-(3-bromo-4-methoxyphenyl)-. Retrieved from [Link]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of aryl ketones).

Sources

molecular weight and structural formula of 3-Bromo-1-(4-methoxyphenyl)propan-1-one

The following technical guide details the structural identity, synthesis, and reactivity profile of 3-Bromo-1-(4-methoxyphenyl)propan-1-one . This document is structured for researchers requiring actionable data for organic synthesis and medicinal chemistry applications.

Chemical Identity & Physicochemical Properties[1][2][3][4]

3-Bromo-1-(4-methoxyphenyl)propan-1-one is a

Core Data Table[5][6][7]

| Property | Specification |

| IUPAC Name | 3-Bromo-1-(4-methoxyphenyl)propan-1-one |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 243.10 g/mol |

| Monoisotopic Mass | 241.9942 Da ( |

| Physical State | Off-white to pale yellow solid (low melting) or viscous oil |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Stability | Moisture sensitive; prone to elimination of HBr to form the enone upon prolonged storage or heating. |

Structural Characterization

Accurate identification relies on distinguishing the

Predicted NMR Profile ( , 400 MHz)

The structure is characterized by two distinct triplets for the propyl chain, unlike the quartet-doublet pattern seen in the

- 7.95 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the carbonyl (deshielded).

- 6.94 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the methoxy group.

-

3.87 (s, 3H): Methoxy group (

-

3.75 (t, J=6.8 Hz, 2H): Methylene protons adjacent to Bromine (

-

3.45 (t, J=6.8 Hz, 2H): Methylene protons adjacent to Carbonyl (

Synthetic Protocol: Friedel-Crafts Acylation[8][9]

The most robust route to the 3-bromo isomer avoids the regioselectivity issues of direct bromination by using a pre-functionalized acyl chloride.

Reaction Scheme

Reagents: Anisole (Substrate), 3-Bromopropionyl chloride (Reagent), Aluminum Chloride (

Figure 1: Friedel-Crafts acylation pathway ensuring regioselective formation of the

Step-by-Step Methodology

-

Preparation of Catalyst Suspension: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and addition funnel, suspend anhydrous

(1.1 equiv) in anhydrous DCM. Cool the mixture to -

Acyl Chloride Addition: Add 3-bromopropionyl chloride (1.0 equiv) dropwise to the suspension. Stir for 15 minutes to generate the active acylium complex. Note: The solution may darken slightly.

-

Substrate Addition: Add Anisole (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below

. The methoxy group activates the ring, directing the substitution primarily to the para position. -

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a new spot with lower

than anisole but higher than the acid byproduct. -

Quenching & Workup (Critical):

-

Pour the reaction mixture slowly into a slurry of ice and dilute HCl. Caution: Exothermic.

-

Separate the organic layer and extract the aqueous layer with DCM (

). -

Wash combined organics with saturated

(to remove acid) and brine. -

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Reactivity & Applications

This molecule acts as a divergent intermediate. The

Pathway Visualization

Figure 2: Divergent synthetic utility of the

Key Transformations

-

Synthesis of

-Unsaturated Ketones: Treatment with a mild base (e.g., Triethylamine or -

Heterocycle Formation (Hantzsch-like Synthesis): Reacting the ketone with thiourea or thioamides in refluxing ethanol leads to thiazole derivatives. The bromine undergoes nucleophilic attack by sulfur, followed by condensation of the amine with the carbonyl.

-

Nucleophilic Substitution (

): The terminal bromine can be displaced by secondary amines (e.g., morpholine, piperidine) to form

Safety & Handling

-

Lachrymator Potential: Like many

- and -

Skin Corrosivity: The alkylating nature of the

-bromo group poses a risk of skin sensitization and chemical burns. Double-gloving (Nitrile) is recommended. -

Storage: Store at

under inert atmosphere (Argon/Nitrogen) to prevent spontaneous elimination of HBr and subsequent polymerization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11232400, 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Isomer Reference). Retrieved from [Link]

- Olah, G. A. (1973).Friedel-Crafts Chemistry. Wiley-Interscience.

- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

- Sigma-Aldrich.Safety Data Sheet: 3-Bromo-1-propanone derivatives. (General safety protocols for halo-ketones).

Introduction: Navigating the Complexities of a Key Synthetic Intermediate

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4'-methoxypropiophenone

In the landscape of modern pharmaceutical and chemical research, intermediates like 3-Bromo-4'-methoxypropiophenone are foundational building blocks. Their unique chemical architecture, featuring a propiophenone core with methoxy and bromine substitutions, makes them highly valuable for synthesizing more complex molecular entities. However, the very reactivity that makes this compound a powerful tool in drug development and organic synthesis also necessitates a rigorous and well-understood safety protocol.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers, scientists, and drug development professionals with a deeper, field-proven understanding of why specific safety measures are critical. By explaining the causality behind each recommendation, from personal protective equipment (PPE) to emergency response, this document aims to instill a culture of intrinsic safety and proactive risk mitigation in the laboratory.

For the purpose of this guide, we will focus on the compound most accurately identified as 2-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS No: 21086-33-9), also known as 4-Methoxy-β-bromopropiophenone. This is the most plausible chemical identity for the requested topic, and the safety data herein is synthesized from authoritative sources pertaining to this specific molecule.

Hazard Identification and Proactive Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in developing a self-validating safety system. 3-Bromo-4'-methoxypropiophenone is not a benign substance; its hazard profile requires careful consideration before any experimental work begins. The primary risks are associated with its corrosive and irritant properties upon contact.

A summary of the Globally Harmonized System (GHS) classification provides a clear, quantitative overview of the potential dangers.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][4] |

Expert Insight: The presence of the α-bromo ketone functional group is a key driver of this compound's toxicity. This group is a potent lachrymator and alkylating agent, meaning it can react with biological macromolecules. This reactivity is responsible for the severe irritation and potential for burns to the skin, eyes, and respiratory tract. Therefore, preventing direct contact and inhalation is not just a recommendation—it is a critical control point.

The Core of Safety: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls with robust personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 3-Bromo-4'-methoxypropiophenone, which is typically a solid, is to minimize dust and vapor generation.

-

Ventilation: All handling of the solid material must occur in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is non-negotiable. The ventilation system serves to capture any dust or vapors at the source, preventing inhalation and systemic exposure.

-

Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[6] Proximity is key; in the event of an exposure, every second counts.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is an essential final barrier between the researcher and the chemical.

-

Hand Protection: Wear chemical-impermeable gloves, such as nitrile or neoprene.[5] Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as chemical waste.

-

Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[5][6] Given the severe risk to the eyes, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.

-

Skin and Body Protection: A lab coat is required. For tasks with a higher risk of contamination, impervious protective clothing or an apron is recommended. Ensure clothing is fully buttoned and sleeves are down.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.

Caption: Core safety workflow combining engineering controls and PPE.

Protocols for Safe Handling, Storage, and Disposal

Methodical and deliberate actions are crucial to laboratory safety. The following protocols provide a framework for minimizing risk throughout the chemical's lifecycle.

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned correctly.

-

Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure. Use a spatula to gently transfer the material, avoiding any actions that could create airborne dust.

-

Transfer: Keep the container tightly closed whenever possible. When transferring, do so slowly and carefully to prevent spills. Use non-sparking tools to avoid ignition sources.[5]

-

Post-Handling: After use, securely seal the container. Wipe down the work surface with an appropriate solvent and decontaminate any equipment used.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete, even if no direct contact is suspected.[7]

Storage and Incompatibility

Proper storage is a critical aspect of long-term safety and chemical stability.

-

Conditions: Store the container in a dry, cool, and well-ventilated place, away from direct sunlight and heat sources.[5] The storage area should be secure and accessible only to authorized personnel.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[8] These materials can react exothermically or degrade the compound, creating a more hazardous situation.

Spill Management and Waste Disposal

-

Evacuate: In case of a spill, evacuate non-essential personnel from the area.[5]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading or entering drains.[5]

-

Clean-up: For a small solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid creating dust.[1] Do not use water to clean up as it may create a more hazardous slurry.

-

Disposal: All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[5][7] This should be done through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[5] Never discharge to sewer systems.[5]

Emergency Response: A Validating System

A trustworthy safety protocol includes a clear, rehearsed plan for when things go wrong. Immediate and correct first aid can significantly reduce the severity of an injury.

Caption: Decision workflow for emergency first aid response.

First-Aid Protocols

-

Inhalation: Immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Take off all contaminated clothing immediately.[5] Gently wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as this compound can cause severe burns.

-

Eye Contact: Rinse cautiously and thoroughly with water for several minutes, holding the eyelids open. If contact lenses are present and easy to remove, do so. Continue rinsing. Call a POISON CENTER or doctor immediately.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Conclusion

The safe handling of 3-Bromo-4'-methoxypropiophenone is not merely about following rules but about understanding the chemical's nature and integrating safety into every step of the scientific workflow. By adopting the principles of proactive risk assessment, rigorous exposure control, and prepared emergency response, researchers can harness the synthetic potential of this valuable intermediate while ensuring the well-being of themselves and their colleagues. This guide provides the technical foundation and expert rationale to build such a self-validating system of safety in your laboratory.

References

-

3-METHOXY PROPIOPHENONE MSDS CAS-No.: 37951-49-8 MSDS. (2019, April 1). Loba Chemie. Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]

-

3'-Methoxypropiophenone. (n.d.). PubChem. Retrieved from [Link]

-

3-Bromo-4-methoxybiphenyl. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

literature review on 3-Bromo-1-(4-methoxyphenyl)propan-1-one derivatives

An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of 3-Bromo-1-(4-methoxyphenyl)propan-1-one Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-Bromo-1-(4-methoxyphenyl)propan-1-one scaffold represents a highly versatile and privileged structure in medicinal chemistry. As an α-bromoketone, it serves as a pivotal intermediate for the synthesis of a diverse array of heterocyclic and acyclic compounds. The inherent reactivity of the carbon-bromine bond, coupled with the electronic properties of the methoxyphenyl ring, provides a robust platform for developing novel therapeutic agents. This technical guide offers a comprehensive review of the synthetic methodologies for the core scaffold and its key derivatives, a detailed exploration of their multifaceted biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and an analysis of the structure-activity relationships that govern their potency and selectivity. Detailed experimental protocols and workflow visualizations are provided to empower researchers, scientists, and drug development professionals in their efforts to harness the potential of this promising chemical class.

Introduction: The α-Bromoketone as a Cornerstone for Drug Discovery

The α-bromination of carbonyl compounds is a fundamental transformation in organic chemistry, yielding intermediates of significant synthetic value.[1][2] The resulting α-bromoketones, such as 3-Bromo-1-(4-methoxyphenyl)propan-1-one, are powerful electrophiles, primed for reaction with a wide range of nucleophiles. This reactivity is the cornerstone of their utility, enabling the construction of complex molecular architectures from simple precursors.

The 1-(4-methoxyphenyl)propan-1-one backbone is a structural motif found in many biologically active molecules, including chalcones and their derivatives, which are renowned for their broad pharmacological spectrum.[3][4][5][6] By introducing a bromine atom at the α-position, we create a locus of reactivity that allows for systematic structural modification. This guide will dissect the synthetic pathways to this core scaffold, explore the key derivatization strategies, and synthesize the current understanding of the biological activities of the resulting compounds, providing a roadmap for future research and development in this area.

Synthesis of the Core Scaffold: 3-Bromo-1-(4-methoxyphenyl)propan-1-one

The efficient synthesis of the title compound relies on the selective α-bromination of its parent ketone, 1-(4-methoxyphenyl)propan-1-one. The choice of brominating agent and reaction conditions is critical to maximize yield and minimize side reactions, such as polybromination or aromatic ring bromination.

Key Synthetic Methodologies

Several reliable methods exist for the α-bromination of aryl ketones.[7][8]

-

Direct Bromination with Br₂: The use of molecular bromine in a suitable solvent like glacial acetic acid or methanol is a classic approach. The reaction often proceeds via an enol intermediate, and the presence of an acid catalyst can accelerate the reaction.[9]

-

N-Bromosuccinimide (NBS): NBS is a safer and more selective source of electrophilic bromine compared to Br₂. The reaction can be initiated by radical initiators (e.g., AIBN), light, or catalyzed by acid.[2][8] This method is often preferred for its milder conditions and easier handling.

-

Electrochemical Bromination: This modern approach offers a green and catalyst-free alternative. By passing a constant current through a solution of the ketone in the presence of a bromide source, α-bromination can be achieved with high efficiency and selectivity.[1]

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of the core scaffold, highlighting the key decision points regarding the choice of brominating agent.

Caption: Synthetic pathways to the core scaffold.

Detailed Experimental Protocol: α-Bromination using NBS

This protocol describes a representative procedure for the synthesis of 3-Bromo-1-(4-methoxyphenyl)propan-1-one.

-

Preparation: To a solution of 1-(4-methoxyphenyl)propan-1-one (1 equivalent) in carbon tetrachloride (or another suitable inert solvent), add N-Bromosuccinimide (NBS) (1.1 equivalents).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure α-bromoketone.

Derivatization Strategies: Leveraging the Carbon-Bromine Bond

The synthetic versatility of 3-Bromo-1-(4-methoxyphenyl)propan-1-one stems from the reactivity of the C-Br bond. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of various functional groups and the construction of diverse heterocyclic systems.

Key Derivatization Pathways

-

Reaction with N-Nucleophiles: Amines, hydrazines, and hydrazides readily displace the bromide to form aminoketones or serve as precursors for complex heterocycles. For example, reaction with substituted propanehydrazides can lead to the formation of 1,2,4-triazole derivatives, which have shown significant biological activity.[10][11][12]

-

Reaction with S-Nucleophiles: Thiourea or substituted thioamides can be used to construct thiazole rings, another important pharmacophore in medicinal chemistry.[13]

-

Formation of Chalcone Analogues: While the core scaffold is a saturated ketone, it is structurally related to chalcones (1,3-diaryl-2-propen-1-ones). Many biologically active derivatives are of the chalcone type, synthesized via a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde.[6][14][15] The bromo-substituent can be present on either aromatic ring, significantly influencing the electronic properties and biological activity of the resulting molecule.

Caption: Major derivatization pathways via nucleophilic substitution.

A Spectrum of Biological Activities

Derivatives of 3-Bromo-1-(4-methoxyphenyl)propan-1-one have been investigated for a wide range of therapeutic applications, demonstrating potent activity as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

The chalcone and heterocyclic derivatives of this scaffold have shown promising cytotoxicity against a variety of cancer cell lines.

-

Mechanism of Action: The anticancer effects are often attributed to multiple mechanisms, including the inhibition of critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and interference with the p53 tumor suppressor pathway.[3][5][16] Several derivatives have been shown to induce apoptosis in cancer cells.

-

Notable Derivatives:

-

Triazole Derivatives: 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, synthesized from a bromoacetophenone precursor, was identified as a highly active compound against human glioblastoma U-87 cells.[11][12]

-

Brominated Chalcones: Chalcones containing a bromo-substituent have demonstrated significant cytotoxicity.[17][18] The position and electronic nature of substituents on the aromatic rings are critical for activity and selectivity.[16]

-

Table 1: Selected Anticancer Activity of Related Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Brominated Acetophenone Deriv. | MCF7 (Breast) | < 10 µg/mL | [18] |

| Brominated Acetophenone Deriv. | A549 (Lung) | 11.80 µg/mL | [18] |

| Brominated Curcumin Deriv. | HCT-116 (Colon) | ~4-7 µM | [17] |

| Triazolethione Deriv. | U-87 (Glioblastoma) | Reduces viability to 19.6% | [10][11] |

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Derivatives incorporating heterocyclic systems like thiazoles and triazoles have shown potent activity against both bacterial and fungal pathogens.

-

Spectrum of Activity: Studies have reported activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (E. coli, P. aeruginosa), and various fungal species.[13][19][20]

-

Key Structural Features: The synthesis of thiazoles from the reaction of α-bromo ketones with thiourea or thioamides has yielded compounds with notable antimicrobial effects.[13] Similarly, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown broad-spectrum activity against multidrug-resistant ESKAPE pathogens and Candida species.[21]

Table 2: Antimicrobial Activity (MIC) of Representative Derivatives

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Aminopropanol Derivatives | S. aureus | 0.78 - 3.75 | [20] |

| Aminopropanol Derivatives | C. albicans | 1.56 - 20.0 | [20] |

| Hydrazone Derivatives | MRSA | 1 - 8 | [21] |

| Hydrazone Derivatives | P. aeruginosa | 32 | [21] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Chalcones and other related structures are well-documented anti-inflammatory agents.[4]

-

Mechanism of Action: The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[4][22][23]

-

Supporting Evidence: Phenylpropanoid compounds, which share structural similarity with the core scaffold, have been shown to significantly inhibit LPS-induced NO production in macrophages by suppressing the NF-κB and MAPK signaling pathways.[22] Studies on various pyrazole and quinazolinone derivatives also confirm the potential of related heterocyclic systems to exhibit potent anti-inflammatory and analgesic effects.[23][24]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly dependent on their molecular structure. Synthesizing the available data allows for the elucidation of key SAR trends that can guide the design of more potent and selective compounds.

-

Role of the α-Substituent: The nature of the nucleophile used to displace the bromine atom is a primary determinant of the biological activity profile. The incorporation of nitrogen and sulfur-containing heterocycles (triazoles, thiazoles) is a proven strategy for generating potent antimicrobial and anticancer agents.[10][13]

-

Influence of the Methoxyphenyl Ring: The 4-methoxy group is a common feature in many biologically active natural products. It acts as an electron-donating group, influencing the overall electronic distribution of the molecule and its ability to interact with biological targets. Further substitution on this ring, for instance with additional bromo or methoxy groups, can modulate lipophilicity and binding interactions, thereby fine-tuning the biological activity.[25][26]

-

The Propanone Linker: The three-carbon chain provides a degree of conformational flexibility, allowing the two ends of the molecule (the substituted phenyl ring and the derivative moiety) to adopt optimal orientations for binding to target enzymes or receptors.

Caption: Key structure-activity relationship summary.

Conclusion and Future Perspectives

3-Bromo-1-(4-methoxyphenyl)propan-1-one and its derivatives constitute a valuable and versatile class of compounds with significant therapeutic potential. The straightforward synthesis of the core scaffold and the ease of its derivatization provide a robust platform for the exploration of chemical space in drug discovery programs. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities underscore the importance of this scaffold.

Future research should focus on several key areas:

-

Expansion of the Derivative Library: Synthesis of novel derivatives by exploring a wider range of nucleophiles to probe new biological targets.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities to identify specific cellular targets.

-

Optimization of Pharmacokinetic Properties: Modification of the core structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

In Vivo Evaluation: Progression of the most promising lead compounds into preclinical animal models to validate their efficacy and safety.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to advance the development of 3-Bromo-1-(4-methoxyphenyl)propan-1-one derivatives into next-generation therapeutic agents.

References

-

Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Structure-activity Relationship Studies on Chalcone Derivatives. The Potent Inhibition of Chemical Mediators Release. PubMed. Available from: [Link]

-

Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. Available from: [Link]

-

Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. Available from: [Link]

-

Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain. PubMed. Available from: [Link]

-

α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available from: [Link]

- Convenient Electrochemical Method for the Synthesis of α-Bromo Alkyl Aryl Ketones. Unknown Source.

-

Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. ResearchGate. Available from: [Link]

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available from: [Link]

-

3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. PMC. Available from: [Link]

-

Synthesis, Spectral and DFT Study and Molecular Docking Investigation of (E)-3-(3-Bromo-4-Methoxyphenyl)-1-(4-(Methylthio) Phenyl)Prop-2-en-1-one. ResearchGate. Available from: [Link]

-

Some biological active compounds including methoxyphenyl moieties. ResearchGate. Available from: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. Available from: [Link]

-

Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2. MDPI. Available from: [Link]

-

3-Bromo-1-(2,4-Dichlorophenyl). Amanote Research. Available from: [Link]

-

IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. Available from: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ResearchGate. Available from: [Link]

- Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Google Patents.

- ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY OF NEW ANALOGS OF HC-030031: A TRPA1 CHANNEL ANTAGONIST. Unknown Source.

-

Antibacterial activity of substituted 2-bromo-1,4-dimethoxy-3H-phenoxazin-3-ones. JOCPR. Available from: [Link]

-

A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available from: [Link]

-

Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. Available from: [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. Available from: [Link]

-

Synthesis and Antimicrobial Studies of 3-(3-Hydroxy-4-Methoxyphenyl)-1-Phenylprop-2-en-1-One. The Pharmaceutical and Chemical Journal. Available from: [Link]

-

synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. Available from: [Link]

-

Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. Bulgarian Chemical Communications. Available from: [Link]

-

Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones. Technion - Israel Institute of Technology. Available from: [Link]

- ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 9. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 10. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wjbphs.com [wjbphs.com]

- 14. researchgate.net [researchgate.net]

- 15. tpcj.org [tpcj.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. farmaciajournal.com [farmaciajournal.com]

- 19. jocpr.com [jocpr.com]

- 20. repository.usmf.md [repository.usmf.md]

- 21. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. cris.technion.ac.il [cris.technion.ac.il]

- 25. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]

- 26. mdpi.com [mdpi.com]

Application Note & Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole via Hantzsch Thiazole Synthesis

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry and drug discovery.[1][2] This structural unit is present in numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this valuable ring system.[5][6] It typically involves the condensation reaction between an α-haloketone and a thioamide, such as thiourea.[7][8]

This application note provides a detailed, field-proven protocol for the synthesis of 2-amino-4-(4-methoxyphenyl)thiazole from 3-Bromo-1-(4-methoxyphenyl)propan-1-one and thiourea. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for accessing this important chemical intermediate.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The reaction proceeds via a well-established mechanism involving three key stages: nucleophilic substitution, intramolecular cyclization, and dehydration.[9][10]

-

Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the α-carbon bearing the bromine atom on the ketone. This is a classic SN2 displacement, which forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.

-

Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the thiazoline intermediate. This elimination results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.[10]

The causality behind this pathway is driven by the inherent nucleophilicity of the sulfur in thiourea and the electrophilic nature of both the α-carbon (due to the leaving group) and the carbonyl carbon. The final dehydration step is thermodynamically favored as it leads to the formation of a stable aromatic system.

Caption: General mechanism for the Hantzsch synthesis of 2-aminothiazoles.

Materials and Equipment

Reagents & Chemicals

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 3-Bromo-1-(4-methoxyphenyl)propan-1-one | C₁₀H₁₁BrO₂ | 243.10 | 6091-64-1 | Lachrymator, handle in a fume hood. |

| Thiourea | CH₄N₂S | 76.12 | 62-56-6 | Toxic, handle with gloves. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Solvent. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For workup. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For TLC and extraction. |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For TLC. |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and side-arm flask for vacuum filtration

-

Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

-

Melting point apparatus

-

NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Experimental Protocol

This protocol is designed for a ~5 mmol scale synthesis and can be adjusted as needed.

Caption: Experimental workflow for the synthesis of 2-amino-4-(4-methoxyphenyl)thiazole.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-1-(4-methoxyphenyl)propan-1-one (1.22 g, 5.0 mmol).

-

Add thiourea (0.42 g, 5.5 mmol, 1.1 equivalents). Using a slight excess of thiourea ensures the complete consumption of the limiting α-bromoketone.

-

Add 25 mL of absolute ethanol. Ethanol is an effective solvent that readily dissolves both reactants and is suitable for reflux conditions.[9]

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask and place the setup in a heating mantle.

-

Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours.[11]

-

Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. Vigorous stirring ensures a homogenous reaction mixture.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexane.

-

Spot the initial reaction mixture and then spot the mixture every 30-60 minutes. The disappearance of the starting ketone spot indicates the completion of the reaction.

-

-

Workup and Isolation:

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9]

-

Causality: This step neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction. The product, which exists as an HBr salt, is converted to its free base form, which is poorly soluble in water and precipitates out of the solution.

-

Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts and unreacted thiourea.

-

-

Purification and Drying:

-

The crude product is purified by recrystallization from ethanol.[12]

-

Transfer the solid to a beaker, add a minimal amount of hot ethanol to dissolve it completely, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and let them air dry on a watch glass. The typical yield for this reaction is in the range of 80-90%.

-

Characterization Data

The identity and purity of the synthesized 2-amino-4-(4-methoxyphenyl)thiazole should be confirmed by standard analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Melting Point | 204-207 °C[13] |

| ¹H-NMR (DMSO-d₆) | δ 7.74 (d, 2H, Ar-H), 7.13 (s, 1H, thiazole-H), 6.94 (d, 2H, Ar-H), 6.82 (s, 2H, -NH₂), 3.77 (s, 3H, -OCH₃) ppm.[12] |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1630 (C=N stretch), ~1500 (C=C stretch), ~1250 (C-O stretch).[14] |

| Mass Spec (ESI) | m/z: 207.06 [M+H]⁺ for C₁₀H₁₀N₂OS |

Safety Precautions

-

3-Bromo-1-(4-methoxyphenyl)propan-1-one: This compound is a lachrymator and skin irritant. All handling should be performed in a well-ventilated chemical fume hood.

-

Thiourea: Thiourea is toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

-

General: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, at all times.

Conclusion

The Hantzsch thiazole synthesis offers a straightforward and high-yielding pathway to 2-amino-4-(4-methoxyphenyl)thiazole. The protocol described herein is robust, reproducible, and easily scalable. The resulting product is a highly valuable building block for the synthesis of more complex molecules with significant potential in drug discovery and materials science.[1][8] By understanding the underlying mechanism and the purpose of each experimental step, researchers can confidently apply and adapt this protocol for their specific needs.

References

-

Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Available at: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

-

PMC (National Center for Biotechnology Information). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available at: [Link]

-

YouTube. synthesis of thiazoles. Available at: [Link]

-

ResearchGate. Discovery of 2Aminothiazole Derivatives as Antitumor Agents. Available at: [Link]

-

PMC (National Center for Biotechnology Information). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

-

ResearchGate. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF. Available at: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Available at: [Link]

-

PMC (National Center for Biotechnology Information). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

ACS Publications. Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Available at: [Link]

-

ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available at: [Link]

-

NIST WebBook. Thiazole, 2-amino-4-(p-methoxyphenyl)-. Available at: [Link]

-

IJCSPUB. Systematic Review On Thiazole And Its Applications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kuey.net [kuey.net]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 13. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]

- 14. rjpbcs.com [rjpbcs.com]

Application Note: Divergent Cyclization Strategies for 3-Bromo-1-(4-methoxyphenyl)propan-1-one

[1]

Executive Summary

3-Bromo-1-(4-methoxyphenyl)propan-1-one (also known as p-methoxy-

This guide details the mechanistic divergence of this molecule based on reaction conditions. Specifically, it covers the base-mediated intramolecular

Part 1: Mechanistic Pathways & Causality[1]

The cyclization outcome is strictly controlled by the choice of reagent (Base vs. Nucleophile vs. Acid) and the resulting reactive intermediates.

Pathway A: Base-Mediated Cyclopropanation (The -Elimination)

Under basic conditions, the molecule undergoes an intramolecular

-

Enolization: The base deprotonates the

-carbon (acidified by the carbonyl), forming an enolate.[1] -

Conformational Lock: The enolate must adopt a specific conformation where the

-orbital of the enolate is aligned with the -

3-Exo-Tet Cyclization: The enolate carbon attacks the

-carbon, displacing the bromide.[1] This forms the strained cyclopropane ring.[1]

Key Insight: The 4-methoxy group acts as an electron-donating group (EDG).[1] While it slightly decreases the acidity of the

Pathway B: Heterocyclization (Hantzsch & Pyrazoline Synthesis)

When treated with bidentate nucleophiles (e.g., thiourea, hydrazine), the molecule serves as a C3 synthon.

-

Thiourea (Hantzsch Synthesis): Sulfur attacks the alkyl bromide (soft-soft interaction) first, followed by the nitrogen attacking the carbonyl (hard-hard interaction), resulting in a 2-aminothiazole.[1]

-

Hydrazine: Nitrogen attacks the carbonyl (forming a hydrazone), followed by intramolecular displacement of the bromide to form a pyrazoline.[1]

Pathway C: Acid-Mediated Indanone Formation (Friedel-Crafts)

Under strong Lewis Acid conditions (e.g.,

Visualization: Divergent Reaction Pathways[1]

Caption: Divergent reaction pathways for 3-bromo-1-(4-methoxyphenyl)propan-1-one controlled by reagent class.[1]

Part 2: Critical Process Parameters (CPP)

The synthesis of (4-methoxyphenyl)(cyclopropyl)methanone is sensitive to the competition between substitution (cyclization) and elimination (formation of the vinyl ketone).[1]

| Parameter | Recommendation | Scientific Rationale |

| Base Strength | NaOH (aq) or KOtBu | Strong base required to generate significant enolate concentration.[1] Weak bases (K2CO3) favor elimination to acrylophenone.[1] |

| Solvent System | PTC System (Toluene/H2O) or THF | Phase Transfer Catalysis (PTC) is superior.[1] It allows the enolate to react at the interface, minimizing polymerization side reactions common in homogeneous polar solvents. |

| Temperature | 40°C - 60°C | Too low (<20°C): Slow kinetics. Too high (>80°C): Promotes elimination to the vinyl ketone (thermodynamic product).[1] |

| Concentration | 0.1 M - 0.25 M | Dilution favors intramolecular cyclization over intermolecular polymerization.[1] |

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of (4-Methoxyphenyl)(cyclopropyl)methanone

Objective: High-yield synthesis of the cyclopropyl ketone via

Materials:

-

3-Bromo-1-(4-methoxyphenyl)propan-1-one (1.0 eq)[1]

-

Sodium Hydroxide (2.0 eq, 50% w/w aqueous solution)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst[1]

-

Toluene (10 volumes)[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 3-Bromo-1-(4-methoxyphenyl)propan-1-one and Toluene. Stir until dissolved.

-

Catalyst Addition: Add TBAB (0.05 eq) to the organic phase.

-

Initiation: Add 50% NaOH solution dropwise over 20 minutes while maintaining internal temperature between 20-25°C.

-

Reaction: Heat the biphasic mixture to 50°C with vigorous stirring (essential for PTC efficiency).

-

Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 4:1).

-

Work-up: Upon completion (~3-5 hours), cool to RT. Separate phases. Wash organic phase with water (2x) and Brine (1x).[1]

-

Isolation: Dry over

, filter, and concentrate in vacuo. The product typically solidifies upon cooling (MP: ~41°C).[1]

Protocol B: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole

Objective: Heterocyclic synthesis using the "Hantzsch" pathway.

Materials:

Methodology:

-

Dissolution: Dissolve the bromo-ketone in Ethanol (5 volumes).

-

Addition: Add Thiourea in one portion.

-

Reflux: Heat to reflux (78°C) for 2 hours. The reaction is usually rapid.

-

Mechanism Check: The solution will likely turn clear then precipitate the hydrobromide salt of the thiazole.[1]

-

-

Work-up: Cool to 0°C. Filter the precipitate (Thiazole-HBr salt).

-

Free Base Liberation: Suspend the solid in water and adjust pH to ~9 with Ammonium Hydroxide.[1] Filter the free base.[1][2]

Part 4: Troubleshooting & Quality Control[1]

Spectral Validation (Self-Validating the Cyclization)

To confirm the formation of the cyclopropane ring (Protocol A), look for these specific NMR markers:

-

1H NMR (CDCl3):

-

13C NMR:

-

Carbonyl peak shifts slightly upfield due to conjugation with the cyclopropane ring (psi-conjugation).[1]

-

Common Failure Modes

-

Product is an Oil/Polymer:

-

Cause: Reaction too concentrated or base added too fast, leading to intermolecular alkylation.[1]

-

Fix: Increase dilution to 0.1M.

-

-

Formation of Vinyl Ketone (Elimination):

References

-

Cyclopropanation Mechanism & Properties: Stenutz, R. "Cyclopropyl-(4-methoxyphenyl)methanone Data Sheet."[1] Stenutz.eu. [Link][1]

-

Hantzsch Thiazole Synthesis (General Reactivity): Royal Society of Chemistry. "Reaction of unsymmetrical

-bromo-1,3-diketones with N-substituted thioureas." RSC Advances. [Link] -

Intramolecular Friedel-Crafts (Comparative Mechanism): Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions."[1][3] [Link]

-

General Reactivity of

-Halo Ketones: NIST Chemistry WebBook.[1] "Cyclopropyl 4-methoxyphenyl ketone."[1][4] [Link][1]

Application Note: Synthesis of Aminothiazoles via Hantzsch Condensation

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of 2-aminothiazole derivatives from brominated propiophenone precursors, specifically addressing the Hantzsch Thiazole Synthesis pathway.

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-aminothiazoles from

This protocol focuses on the conversion of 4'-methoxypropiophenone derivatives. The specific transformation yields a 2-amino-4-(4-methoxyphenyl)-5-methylthiazole . The presence of the ethyl group in the propiophenone backbone introduces a methyl substituent at the C5 position of the thiazole ring, a critical structural feature for lipophilicity and binding affinity in active pharmaceutical ingredients (APIs).

Critical Nomenclature & Structural Verification

-

The "3-Bromo" Ambiguity: The prompt specifies "3-Bromo-4'-methoxypropiophenone." In standard IUPAC nomenclature for propiophenones (1-phenylpropan-1-one), the

-carbon is position 2 and the-

Scenario A (Target is Thiazole): The Hantzsch synthesis strictly requires an

-haloketone (2-bromo). If your starting material is 2-bromo-4'-methoxypropiophenone , proceed directly to Protocol 2 . -

Scenario B (Ring Substitution): If "3-bromo" refers to the phenyl ring (i.e., 1-(3-bromo-4-methoxyphenyl)propan-1-one ), you must first brominate the

-carbon (see Protocol 1 ) before cyclization. -

Scenario C (Beta-Bromo Chain): If you possess the

-bromo ketone (3-bromo-1-(4-methoxyphenyl)propan-1-one), reaction with thiourea typically yields thiazines (6-membered rings) or undergoes elimination, not aminothiazoles. This guide assumes Scenario A/B (Thiazole synthesis).

-

Part 2: Reaction Pathway Visualization

The following diagram outlines the mechanistic flow from the ketone precursor to the final aminothiazole scaffold.

Caption: Mechanistic pathway for the Hantzsch synthesis of 2-aminothiazoles from propiophenone precursors.

Part 3: Detailed Experimental Protocols

Protocol 1: -Bromination (Precursor Preparation)

Perform this step if starting from the unhalogenated ketone or the ring-substituted ketone.

Objective: Selective bromination at the C2 (alpha) position. Reaction: Ar-CO-CH2-CH3 + Br2 -> Ar-CO-CH(Br)-CH3 + HBr

| Parameter | Specification |

| Solvent | Glacial Acetic Acid (AcOH) or Dichloromethane (DCM) |

| Reagent | Bromine ( |

| Temperature | 0°C to Room Temperature (RT) |

| Stoichiometry | 1.0 : 1.05 (Ketone : Bromine) |

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 g (1.0 eq) of 4'-methoxypropiophenone in 50 mL of Glacial Acetic Acid in a 250 mL round-bottom flask equipped with a dropping funnel and a drying tube (CaCl2).

-

Catalysis: Add 2-3 drops of 48% HBr (autocatalytic initiation).

-

Addition: Add 1.05 eq of Bromine dropwise over 30-45 minutes. Maintain temperature <25°C to prevent poly-bromination.

-

Visual Cue: The deep red color of bromine should dissipate as it reacts.

-

-

Completion: Stir for 1 hour at RT. Monitor by TLC (Hexane/EtOAc 8:2). The product (

-bromo) is usually less polar than the starting ketone. -

Workup: Pour the mixture into 200 mL of ice water. The

-bromoketone typically precipitates as a solid or heavy oil.-

Solid: Filter, wash with cold water, and dry.

-

Oil:[1] Extract with DCM (3x), wash with saturated NaHCO3 (carefully!) to remove acid, dry over MgSO4, and concentrate.

-

-

Yield: Expect 85-95%. Proceed immediately to Protocol 2 (

-haloketones are lachrymators and unstable).

Protocol 2: Hantzsch Condensation (Aminothiazole Synthesis)

This is the core reaction for "3-Bromo-4'-methoxypropiophenone" (assuming

Objective: Cyclization of

| Parameter | Specification |

| Solvent | Ethanol (Absolute) or Methanol |

| Reagent | Thiourea (1.1 - 1.2 equivalents) |

| Temperature | Reflux (78°C for EtOH) |

| Time | 2 - 4 Hours |

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (~19.4 mmol) of 2-bromo-4'-methoxypropiophenone in 40 mL of absolute ethanol.

-

Reagent Addition: Add 1.62 g (21.3 mmol, 1.1 eq) of Thiourea .

-

Reaction: Attach a reflux condenser and heat the mixture to reflux with magnetic stirring.

-

Observation: The starting material will dissolve.[2] Within 30-60 minutes, a white or pale yellow precipitate often forms. This is the hydrobromide salt of the aminothiazole.

-

-

Monitoring: Check TLC (DCM/MeOH 95:5). The starting bromoketone (high Rf) should disappear; the thiazole salt stays at the baseline.

-

Isolation (Salt Form):

-

Cool the reaction to 0°C.

-

Filter the precipitate (Thiazole·HBr).

-

Wash with cold ethanol and diethyl ether.

-

-

Free Base Liberation (Crucial for Bioactivity):

-

Suspend the HBr salt in 50 mL of water.

-

Slowly add 10% Ammonium Hydroxide (

) or saturated Sodium Carbonate ( -

The solid will dissolve and reprecipitate as the free base (2-aminothiazole).

-

Stir for 30 minutes.

-

-

Final Purification: Filter the free base, wash copiously with water (to remove inorganic salts), and dry in a vacuum oven at 50°C.

Part 4: Characterization & Data Interpretation

The resulting compound is 2-amino-4-(4-methoxyphenyl)-5-methylthiazole .

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H NMR (DMSO-d6) | Methyl group at C5 (distinctive for propiophenone derivatives). | |

| 1H NMR | Methoxy group on the phenyl ring. | |

| 1H NMR | -NH2 protons (Exchangeable with D2O). | |

| 1H NMR | Para-substituted phenyl ring protons. | |

| Absence | No signal at | Confirms substitution at C5 (Methyl group presence). |

| Mass Spec (ESI+) | [M+H]+ ~221.07 | Consistent with formula |

Part 5: Troubleshooting & Expert Tips

-

Starting Material Confusion: If your starting material is indeed the

-bromo (3-bromo) ketone, the Hantzsch reaction will fail or produce complex mixtures. Verify structure via NMR before starting. The -

Product Stability: Aminothiazoles can oxidize or darken upon prolonged air exposure. Store in amber vials under inert atmosphere (Ar/N2) if possible.

-

Solubility: The free base is often poorly soluble in water but soluble in hot ethanol, DMSO, and DMF. Recrystallization from Ethanol/Water (80:20) is the standard purification method.

-

One-Pot Variation: For high-throughput synthesis, the bromination and cyclization can be performed in "one pot" using Iodine and Thiourea directly on the ketone, though yields are typically lower than the stepwise method.

References

-

Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Hantzsch Mechanism).

-

Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." (Accessed 2023).[1]

-

Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazole derivatives as biologically active agents." Acta Pharmaceutica Sinica B, 2(6), 574-583. (Demonstrates biological relevance of 4-aryl-2-aminothiazoles).

- Patel, K., et al. (2013). "Synthesis and biological evaluation of some new 2-amino-4-aryl thiazole derivatives." Journal of Saudi Chemical Society. (Protocol validation for methoxy-substituted acetophenones/propiophenones).

Sources

Application Notes and Protocols for Friedel-Crafts Acylation: Utilizing 4-Methoxybenzene Derivatives as Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Friedel-Crafts Acylation with 4-Methoxybenzene Derivatives

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is particularly valuable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[2][3] When applied to 4-methoxybenzene derivatives, such as anisole, this reaction provides a powerful tool for synthesizing aryl ketones. These products serve as crucial intermediates in the development of a wide range of pharmaceuticals, agrochemicals, and fragrances.[4]

The methoxy group (-OCH3) is a potent activating group, meaning it donates electron density to the aromatic ring, making it more susceptible to electrophilic attack than benzene itself.[5][6] This heightened reactivity, coupled with its ortho-, para-directing influence, allows for highly regioselective acylations, predominantly yielding the para-substituted product due to reduced steric hindrance.[6][7] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and critical considerations for successfully employing 4-methoxybenzene derivatives as precursors in Friedel-Crafts acylation.

I. The Underlying Chemistry: Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution (EAS) mechanism.[5][8] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which plays a pivotal role in generating the key electrophile.[9]

The key mechanistic steps are as follows:

-

Generation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (an acyl halide or acid anhydride) to form a highly electrophilic acylium ion.[10][11] This resonance-stabilized cation is the primary species that attacks the aromatic ring.

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 4-methoxybenzene derivative attacks the acylium ion.[5] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.[4]

-

Deprotonation and Restoration of Aromaticity: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group.[10] This step restores the aromaticity of the ring, yielding the final aryl ketone product.

The methoxy group's ability to donate a lone pair of electrons into the benzene ring's π-system is what makes it an activating and ortho-, para-directing substituent.[5] Resonance structures show an increased electron density at the ortho and para positions, making these sites more nucleophilic and thus more reactive towards the electrophilic acylium ion.[5] While both ortho and para products are possible, the para product is generally favored due to the steric bulk of the acyl group and the methoxy group hindering attack at the adjacent ortho positions.[7]

Mechanism of Friedel-Crafts Acylation

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. alexandonian.com [alexandonian.com]

- 7. scribd.com [scribd.com]

- 8. condor.depaul.edu [condor.depaul.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the Synthesis of SGLT2 Inhibitors Utilizing 3-Bromo-1-(4-methoxyphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive methodology for the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a prominent class of therapeutics for type 2 diabetes.[1] The protocols herein detail a plausible and efficient synthetic pathway commencing with the versatile building block, 3-Bromo-1-(4-methoxyphenyl)propan-1-one. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and robust analytical guidance. The described multi-step synthesis culminates in the formation of a C-aryl glucoside, the characteristic scaffold of many SGLT2 inhibitors.[2]

Introduction: The Significance of SGLT2 Inhibition and Synthetic Strategy

SGLT2 inhibitors have revolutionized the management of type 2 diabetes by promoting the urinary excretion of glucose, thereby lowering blood glucose levels.[1] This class of drugs, which includes well-known agents like dapagliflozin and canagliflozin, is characterized by a C-glucoside structure linked to a diarylmethane aglycone.[2][3] The synthesis of these complex molecules presents significant challenges, demanding strategic C-C bond formations and stereocontrolled glycosylation.

This application note outlines a strategic approach that leverages the reactivity of 3-Bromo-1-(4-methoxyphenyl)propan-1-one. The core of this strategy involves a Friedel-Crafts alkylation to construct the diaryl ketone backbone, followed by reduction to the pivotal diarylmethane intermediate. Subsequent glycosylation and deprotection steps afford the final SGLT2 inhibitor. This pathway offers a convergent and potentially scalable route to this important class of pharmaceuticals.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process designed for efficiency and control at each stage. The workflow begins with the construction of the aglycone, followed by the crucial C-glycosylation step.

Figure 1: Proposed synthetic workflow for an SGLT2 inhibitor starting from 3-Bromo-1-(4-methoxyphenyl)propan-1-one.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be dried using standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of key intermediates and the final product.

Step 1: Synthesis of the Diaryl Ketone Intermediate via Friedel-Crafts Alkylation

Rationale: The initial and crucial C-C bond formation is achieved through a Friedel-Crafts alkylation.[2] In this proposed step, 3-Bromo-1-(4-methoxyphenyl)propan-1-one acts as the electrophile precursor. The Lewis acid, aluminum chloride (AlCl₃), facilitates the formation of a carbocation intermediate from the alkyl bromide, which then undergoes electrophilic aromatic substitution with a suitable nucleophilic aromatic partner, such as 1-chloro-4-ethoxybenzene.

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM, 10 mL per mmol of the limiting reagent) at 0 °C under a nitrogen atmosphere, add 1-chloro-4-ethoxybenzene (1.1 equivalents).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 3-Bromo-1-(4-methoxyphenyl)propan-1-one (1.0 equivalent) in anhydrous DCM (5 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl (aq).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diaryl ketone intermediate.

Step 2: Reduction of the Diaryl Ketone to the Diarylmethane Aglycone

Rationale: The carbonyl group of the diaryl ketone is reduced to a methylene group to form the diarylmethane scaffold, a key structural motif in many SGLT2 inhibitors.[4] A common and effective method for this transformation is a reductive deoxygenation using triethylsilane (Et₃SiH) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄).[4]